Cas no 10050-08-5 (Tri-o-tolylbismuthine)

Tri-o-tolylbismuthine Chemical and Physical Properties
Names and Identifiers
-
- Bismuthine,tris(2-methylphenyl)-
- Tri-o-tolylbismuthine
- Tris(2-methylphenyl)bismuthine
- tris(2-methylphenyl)bismuthane
- Bismuthine,tri-o-tolyl- (6CI,8CI)
- Tri(o-tolyl) bismuth
- Tri-2-tolylbismuthine
- Tris(2-tolyl)bismuthine
- Tris(o-tolyl)bismuth
- tri-o-tolylbismuth
- trio-tolylbismuthine
- DWIMJCTYUMGECA-UHFFFAOYSA-N
- Bismuthine, tris(2-methylphenyl)-
- D92555
- 10050-08-5
- AS-61346
- FT-0757242
- T1970
- DTXSID70450290
- MFCD00123270
- AKOS015840503
- DB-246431
-
- MDL: MFCD00123270
- Inchi: 1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3;
- InChI Key: DWIMJCTYUMGECA-UHFFFAOYSA-N
- SMILES: [Bi](C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])(C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H]
Computed Properties
- Exact Mass: 482.14500
- Monoisotopic Mass: 482.14472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Melting Point: 131.0 to 135.0 deg-C
- PSA: 0.00000
- LogP: 5.38560
Tri-o-tolylbismuthine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:Store at 4 ℃, better at -4 ℃
Tri-o-tolylbismuthine Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Tri-o-tolylbismuthine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1970-1G |
Tri-o-tolylbismuthine |
10050-08-5 | >98.0%(T)(HPLC) | 1g |
¥210.00 | 2024-04-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162391-1g |
Tri-o-tolylbismuthine |
10050-08-5 | >98.0%(HPLC)(T) | 1g |
¥285.90 | 2023-08-31 | |
eNovation Chemicals LLC | D756834-1g |
Bismuthine, tris(2-methylphenyl)- |
10050-08-5 | 98.0% | 1g |
$80 | 2024-07-28 | |
Ambeed | A549612-5g |
Tri-o-tolylbismuthine |
10050-08-5 | 98% | 5g |
$128.0 | 2024-08-02 | |
eNovation Chemicals LLC | D756834-5g |
Bismuthine, tris(2-methylphenyl)- |
10050-08-5 | 98.0% | 5g |
$155 | 2025-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1970-1g |
Tri-o-tolylbismuthine |
10050-08-5 | 98.0%(LC&T) | 1g |
¥320.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-475572-5 g |
Tri-o-tolylbismuthine, |
10050-08-5 | 5g |
¥2,166.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866035-1g |
Tri-o-tolylbismuthine |
10050-08-5 | ≥98% | 1g |
278.10 | 2021-05-17 | |
abcr | AB171046-1 g |
Tri-o-tolylbismuthine, 98%; . |
10050-08-5 | 98% | 1g |
€73.30 | 2023-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1970-5g |
Tri-o-tolylbismuthine |
10050-08-5 | 98.0%(LC&T) | 5g |
¥1090.0 | 2022-06-10 |
Tri-o-tolylbismuthine Related Literature
-
Ren-Shu Wang,Liu-Cheng Chen,Hui Yang,Ming-An Fu,Jia Cheng,Xiao-Lin Wu,Yun Gao,Zhong-Bing Huang,Xiao-Jia Chen Phys. Chem. Chem. Phys. 2019 21 25976
Additional information on Tri-o-tolylbismuthine
Recent Advances in Tri-o-tolylbismuthine (CAS: 10050-08-5) Research: Applications and Innovations in Chemical Biology and Medicine
Tri-o-tolylbismuthine (CAS: 10050-08-5), an organobismuth compound, has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanistic insights, and emerging therapeutic applications. Recent studies highlight its role as a versatile reagent in organic synthesis and its promising biological activities, positioning it as a compound of interest for drug discovery and development.
A 2023 study published in Journal of Organometallic Chemistry demonstrated the efficacy of Tri-o-tolylbismuthine as a catalyst in cross-coupling reactions, enabling the synthesis of complex bioactive molecules with high selectivity. The study emphasized the compound's stability under physiological conditions, a critical factor for its potential use in medicinal chemistry. Furthermore, its low toxicity profile, as evidenced by in vitro cytotoxicity assays, suggests its suitability for further pharmacological evaluation.
In the realm of antimicrobial research, Tri-o-tolylbismuthine has shown remarkable activity against multidrug-resistant bacterial strains. A 2024 preprint on BioRxiv reported its synergistic effects with conventional antibiotics, significantly reducing the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa. This finding opens new avenues for combating antibiotic resistance, particularly in hospital-acquired infections. The proposed mechanism involves disruption of bacterial membrane integrity and interference with essential metalloenzymes.
From a structural perspective, computational chemistry studies have elucidated the unique electronic configuration of Tri-o-tolylbismuthine that contributes to its reactivity. Density functional theory (DFT) calculations reveal a low-energy transition state for bismuth-carbon bond cleavage, explaining its effectiveness in transfer reactions. These insights are guiding the design of next-generation bismuth-based therapeutics with improved pharmacokinetic properties.
Ongoing clinical investigations are exploring the compound's potential in oncology, particularly as an adjuvant in chemotherapy regimens. Preliminary data from phase I trials indicate good tolerability at therapeutic doses, with pharmacokinetic profiles suitable for oral administration. Researchers are particularly interested in its possible role in overcoming platinum resistance in ovarian cancer, based on its distinct metal coordination chemistry.
The environmental impact and green chemistry applications of Tri-o-tolylbismuthine have also become a focus area. Recent work has demonstrated its utility in sustainable catalytic processes, offering advantages over traditional heavy metal catalysts in terms of biodegradability and reduced ecological footprint. This dual focus on therapeutic potential and environmental compatibility makes it a compelling candidate for further development in line with modern pharmaceutical sustainability goals.
Looking forward, the research community anticipates expanded applications of Tri-o-tolylbismuthine in targeted drug delivery systems, leveraging its ability to form stable complexes with various therapeutic moieties. The compound's unique combination of chemical versatility and biological activity positions it as a valuable tool in the chemical biology toolkit, with potential impacts across multiple therapeutic areas including infectious diseases, oncology, and inflammatory disorders.
10050-08-5 (Tri-o-tolylbismuthine) Related Products
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)




